molecular formula C7H6Cl2N2S B1300220 2,6-Dichlorophenylthiourea CAS No. 6590-91-6

2,6-Dichlorophenylthiourea

Cat. No.: B1300220
CAS No.: 6590-91-6
M. Wt: 221.11 g/mol
InChI Key: KUQHRGMPBWZVQR-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylthiourea is an organosulfur compound with the molecular formula C7H6Cl2N2S. It is a derivative of thiourea, where the phenyl ring is substituted with chlorine atoms at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylthiourea can be synthesized through the reaction of 2,6-dichloroaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:

    Step 1: Dissolve 2,6-dichloroaniline in a suitable solvent such as ethanol.

    Step 2: Add thiocyanate and a base, such as sodium hydroxide, to the solution.

    Step 3: Heat the mixture under reflux conditions for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can yield corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

2,6-Dichlorophenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylthiourea
  • 2,5-Dichlorophenylthiourea
  • 3,4-Dichlorophenylthiourea

Comparison: 2,6-Dichlorophenylthiourea is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other dichlorophenylthioureas, the 2,6-substitution pattern provides distinct steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2,6-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQHRGMPBWZVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216113
Record name Thiourea, (2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6590-91-6
Record name Thiourea, (2,6-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, (2,6-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-Dichlorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dichlorophenylthiourea
2,6-Dichlorophenylthiourea
2,6-Dichlorophenylthiourea
2,6-Dichlorophenylthiourea
2,6-Dichlorophenylthiourea
2,6-Dichlorophenylthiourea

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